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Introduction
Ivonescimab (AK112/SMT112) is a first-in-class bispecific antibody that simultaneously targets

programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF). This

dual mechanism of action aims to enhance anti-tumor immunity by blocking the PD-1/PD-L1

pathway while also inhibiting tumor angiogenesis through the VEGF pathway. As with all cancer

therapies, understanding the adverse event (AE) profile of Ivonescimab is crucial for its clinical

development and application. This guide provides a comparative analysis of the adverse event

profiles of Ivonescimab versus other established immunotherapies, including PD-1/PD-L1

inhibitors and VEGF inhibitors, based on available clinical trial data.

Data Presentation: Comparative Adverse Event
Profiles
The following tables summarize the incidence of treatment-related adverse events (TRAEs)

from key clinical trials comparing Ivonescimab to other immunotherapies. Data is presented for

all grades and for grade 3 or higher events, as defined by the Common Terminology Criteria for

Adverse Events (CTCAE).
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Table 1: Comparison of Adverse Events in the HARMONi-2 Trial (Ivonescimab vs.

Pembrolizumab in PD-L1-Positive NSCLC)

Adverse Event Category Ivonescimab (n=197) Pembrolizumab (n=199)

Any Grade TRAEs 90% 82%

Grade ≥3 TRAEs 29% 16%

Serious TRAEs 20.8% 16.1%

Immune-Related AEs (Any

Grade)
30% 28%

Immune-Related AEs (Grade

≥3)
7% 8%

VEGF-Related AEs (Any

Grade)
47.7% Not Reported

VEGF-Related AEs (Grade ≥3) 10.2% 1.0%

Proteinuria (Any Grade) Not specified Not specified

Proteinuria (Grade ≥3) 3% 0%

Hypertension (Any Grade) Not specified Not specified

Hypertension (Grade ≥3) 5% 1%

Hemorrhage (Grade ≥3) 1% 1%

Data from the HARMONi-2 trial presented at the IASLC 2024 World Conference on Lung

Cancer and published in The Lancet.[1][2]

Table 2: Comparison of Adverse Events in the HARMONi-6 Trial (Ivonescimab + Chemo vs.

Tislelizumab + Chemo in Squamous NSCLC)
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Adverse Event Category
Ivonescimab + Chemo
(n=266)

Tislelizumab + Chemo
(n=266)

Any Grade TRAEs 99.2% 98.5%

Grade ≥3 TRAEs 63.9% 54.3%

Serious TRAEs 32.3% 30.2%

TRAEs Leading to

Discontinuation
3.4% 4.2%

TRAEs Leading to Death 3.0% 3.8%

Immune-Related AEs (Any

Grade)
27.4% 25.3%

Immune-Related AEs (Grade

≥3)
9.0% 10.2%

VEGF-Related AEs (Any

Grade)
Not specified Not specified

Proteinuria (Any Grade) 27.1% 10.9%

Hemorrhage (Any Grade) 21.4% 9.4%

Hypertension (Any Grade) 10.2% 4.5%

Hemorrhage (Grade ≥3) 1.9% 0.8%

Data from the HARMONi-6 trial presented at the ESMO 2025 Congress and published in The

Lancet.[3][4][5][6]

Table 3: Common Adverse Events with PD-1/PD-L1 Inhibitors (General Profile)

Adverse Event (Any Grade) Incidence

Fatigue 18.26%

Pruritus 10.61%

Diarrhea 9.47%
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Data from a meta-analysis of 125 clinical trials with 20,128 participants.[7][8]

Table 4: Common Adverse Events with VEGF Inhibitors (General Profile)

Adverse Event (Any Grade) Incidence Rate (per 1000 person-years)

Nausea and Vomiting 651.7

Hypertension 452.9

Hemorrhage 375.2

Data from a retrospective cohort study of 2,326 patients.[9]

Experimental Protocols
While the full, detailed protocols for the HARMONi-2 and HARMONi-6 trials are not publicly

available, the following methodologies for assessing adverse events are standard in such

clinical trials and are based on the information provided in the trial publications and

international guidelines.

Adverse Event Monitoring and Reporting:

Data Collection: All adverse events (AEs) experienced by study participants are recorded,

regardless of their perceived relationship to the study drug. This information is collected

through patient interviews, physical examinations, and laboratory assessments at regular

intervals throughout the trial.

Grading: The severity of each AE is graded according to the National Cancer Institute's

Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[7][10] This standardized

system provides a five-point scale for grading the severity of AEs:

Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only;

intervention not indicated.

Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-

appropriate instrumental activities of daily living (ADL).
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Grade 3: Severe or medically significant but not immediately life-threatening;

hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

Grade 4: Life-threatening consequences; urgent intervention indicated.

Grade 5: Death related to AE.

Causality Assessment: The investigator assesses the causal relationship between the study

drug and the occurrence of each AE. This is typically categorized as not related, unlikely,

possible, probable, or definite.

Reporting: Serious adverse events (SAEs), which include events that are life-threatening,

result in hospitalization or prolonging of existing hospitalization, result in persistent or

significant disability/incapacity, or result in a congenital anomaly/birth defect, are required to

be reported to the study sponsor and regulatory authorities within a short timeframe. All AEs

are documented in the patient's case report form. The monitoring and reporting of AEs in

clinical trials adhere to the guidelines set by the International Council for Harmonisation of

Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH E2A

guidelines on Clinical Safety Data Management.[7][8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. research.refined.site [research.refined.site]

2. mcgill.ca [mcgill.ca]

3. beonemedinfo.com [beonemedinfo.com]

4. Ivonescimab plus chemotherapy versus tislelizumab plus chemotherapy as first-line
treatment for advanced squamous non-small-cell lung cancer (HARMONi-6): a randomised,
double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

5. ascopubs.org [ascopubs.org]

6. oncodaily.com [oncodaily.com]

7. database.ich.org [database.ich.org]

8. ICH E2A Clinical safety data management: definitions and standards for expedited
reporting - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

9. ICH E2A GUIDELINE | PPTX [slideshare.net]

10. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS
FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]

To cite this document: BenchChem. [Comparative analysis of adverse event profiles:
Ivonescimab vs. other immunotherapies.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662734#comparative-analysis-of-adverse-event-
profiles-ivonescimab-vs-other-immunotherapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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